2-Naphthalenol, 6-amino-, hydrochloride
Overview
Description
2-Naphthalenol, 6-amino-, hydrochloride is a chemical compound with the molecular formula C10H10ClNO. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an amino group at the 6th position and a hydroxyl group at the 2nd position on the naphthalene ring, with a hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 6-amino-, hydrochloride typically involves the nitration of 2-naphthol to introduce a nitro group at the 6th position, followed by reduction to convert the nitro group to an amino group. The final step involves the formation of the hydrochloride salt. The reaction conditions for these steps include:
Nitration: Using concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group.
Reduction: Employing reducing agents such as iron powder and hydrochloric acid to convert the nitro group to an amino group.
Salt Formation: Reacting the resulting 6-amino-2-naphthol with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is typically carried out in batch reactors with controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenol, 6-amino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or the naphthalene ring.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce various halogenated or alkylated derivatives .
Scientific Research Applications
2-Naphthalenol, 6-amino-, hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for other industrially important compounds
Mechanism of Action
The mechanism of action of 2-Naphthalenol, 6-amino-, hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups on the naphthalene ring allow it to participate in various biochemical reactions. These interactions can modulate enzyme activity, affect cellular signaling pathways, and influence the overall biological activity of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Naphthol: Lacks the amino group at the 6th position.
6-Amino-2-naphthol: The base compound without the hydrochloride salt form.
1-Naphthalenol: The hydroxyl group is at the 1st position instead of the 2nd
Uniqueness
2-Naphthalenol, 6-amino-, hydrochloride is unique due to the presence of both amino and hydroxyl groups on the naphthalene ring, which imparts distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
6-aminonaphthalen-2-ol;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.ClH/c11-9-3-1-8-6-10(12)4-2-7(8)5-9;/h1-6,12H,11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCCMKQUDSEQRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611036 | |
Record name | 6-Aminonaphthalen-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56961-71-8 | |
Record name | 2-Naphthalenol, hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240727 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Aminonaphthalen-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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